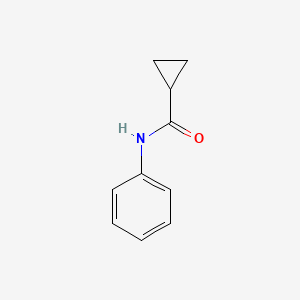![molecular formula C18H20FN3O4S B2946417 2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034593-16-1](/img/structure/B2946417.png)
2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is an interesting organic compound It's a benzamide derivative featuring a fluorinated thiadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide can follow several routes, typically beginning with the preparation of intermediates. One potential route includes:
Synthesis of the benzamide core through an amidation reaction.
Fluorination of the aromatic ring.
Introduction of the ethoxy group via etherification.
Synthesis of the thiadiazole moiety and its subsequent incorporation into the structure.
Industrial production might optimize these steps to increase yield and reduce costs, often using catalysts and optimized reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ethoxy group and other parts of the molecule may be susceptible to oxidation under specific conditions, leading to various oxidized derivatives.
Reduction: Reduction can target the aromatic rings or functional groups such as the nitro groups, potentially yielding reduced analogues.
Substitution: Various substitution reactions may occur, particularly on the aromatic rings where electrophilic substitution can yield diverse derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Halogenation using halides, alkylation using alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The main products depend on the specific reaction conditions but can include oxidized, reduced, or substituted variants of the original compound. Each reaction may introduce new functional groups or modify existing ones, enhancing the compound's utility in research and applications.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide has promising uses across chemistry, biology, medicine, and industry:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Medicine: May serve as a lead compound in drug development for targeting specific biological pathways.
Industry: Possible applications in materials science, such as the development of new polymers or specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action is likely based on its interaction with molecular targets within a biological system, such as enzymes or receptors. The fluorinated thiadiazole moiety can interact with specific proteins, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction or metabolic pathways, making this compound valuable in therapeutic or diagnostic research.
Comparación Con Compuestos Similares
When compared with other benzamide derivatives or fluorinated thiadiazoles, 2-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide stands out due to its unique structure combining both elements. Similar compounds might include:
N-(2-(6-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: A simpler analogue without the ethoxy group.
2-ethoxy-N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide: Similar, but lacking the fluorine substitution, which can alter its reactivity and application scope.
This combination of features enhances its potential versatility and functionality, making it a compound of significant interest for further study.
Propiedades
IUPAC Name |
2-ethoxy-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-3-26-17-7-5-4-6-14(17)18(23)20-10-11-22-16-12-13(19)8-9-15(16)21(2)27(22,24)25/h4-9,12H,3,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUVWAUPQLGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946335.png)
![N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2946338.png)





![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)





